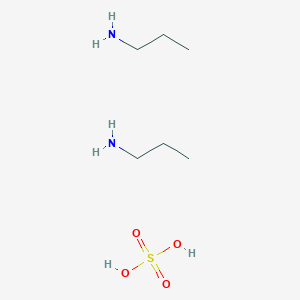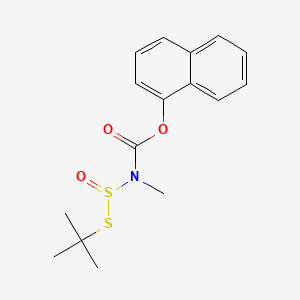![molecular formula C15H16BrN3O B14452277 {2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol CAS No. 78726-50-8](/img/no-structure.png)
{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol is an organic compound characterized by the presence of a bromophenyl group, a diazenyl group, and a dimethylamino group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol typically involves the diazotization of 4-bromoaniline followed by coupling with 5-(dimethylamino)phenol. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then reacted with 5-(dimethylamino)phenol under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of {2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different chemical structure.
Methylammonium lead halide:
Uniqueness
{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
| 78726-50-8 | |
分子式 |
C15H16BrN3O |
分子量 |
334.21 g/mol |
IUPAC名 |
[2-[(4-bromophenyl)diazenyl]-5-(dimethylamino)phenyl]methanol |
InChI |
InChI=1S/C15H16BrN3O/c1-19(2)14-7-8-15(11(9-14)10-20)18-17-13-5-3-12(16)4-6-13/h3-9,20H,10H2,1-2H3 |
InChIキー |
PHLGFBOFEHQTJI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14452256.png)


